molecular formula C26H29N5O3 B2840301 2-benzyl-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105227-49-3

2-benzyl-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Número de catálogo: B2840301
Número CAS: 1105227-49-3
Peso molecular: 459.55
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-benzyl-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound belonging to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a triazoloquinazoline core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a reaction between a quinazoline derivative and a triazole precursor in the presence of a strong acid like hydrochloric acid or a base like sodium hydroxide can form the triazoloquinazoline core.

    Substitution Reactions: The introduction of the benzyl and cyclohexyl groups can be achieved through nucleophilic substitution reactions. Benzyl chloride and cyclohexylamine are commonly used reagents.

    Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the intermediate compound with a suitable amine under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques like crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and propyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups in the dioxo structure, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and cyclohexyl positions, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Benzyl alcohol, propionic acid derivatives

    Reduction: Alcohol derivatives of the carbonyl groups

    Substitution: Various substituted derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the most significant applications of this compound is its anticancer properties . Research indicates that derivatives from the triazoloquinazoline class exhibit promising activity against various cancer cell lines. For instance:

  • Mechanism of Action : The compound acts as an intercalative inhibitor of topoisomerase II (Topo II), which is crucial for DNA replication and repair. Inhibition of Topo II can lead to apoptosis in cancer cells by preventing proper DNA function .
  • Case Studies : In vitro studies have shown that related compounds exhibit cytotoxic effects against solid tumor cell lines such as HeLa (cervical cancer), Colo 205 (colon cancer), and Hepa-2 (liver cancer) cells. These findings suggest that modifications to the quinazoline structure can enhance anticancer efficacy .

Anti-inflammatory Properties

The compound also demonstrates potential anti-inflammatory effects :

  • Target Diseases : It has been explored for use in treating conditions characterized by inflammation such as rheumatoid arthritis and other autoimmune disorders. Its mechanism involves inhibition of Janus kinase (JAK) pathways, which play a crucial role in inflammatory signaling .

Pharmacological Insights

The pharmacological profile of this compound indicates several beneficial properties:

  • Drug Development Potential : The structural characteristics of 2-benzyl-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide suggest its potential as a lead compound for developing new therapeutic agents targeting various diseases including cancers and inflammatory conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

Structural FeatureActivity Implication
Triazole ringEssential for biological activity against cancer cells
Benzyl groupEnhances lipophilicity and cellular uptake
Cyclohexyl moietyMay influence binding affinity to biological targets

Mecanismo De Acción

The mechanism of action of 2-benzyl-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with various molecular targets. It can bind to enzymes and receptors, altering their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its anticancer or antiviral effects.

Comparación Con Compuestos Similares

Similar Compounds

    1,2,4-Triazolo[4,3-a]quinazoline Derivatives: These compounds share the triazoloquinazoline core and exhibit similar biological activities.

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents, have structural similarities.

    Benzyl and Cyclohexyl Substituted Compounds: These compounds are often studied for their pharmacological properties.

Uniqueness

What sets 2-benzyl-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide apart is its specific combination of functional groups and the triazoloquinazoline core. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.

Actividad Biológica

The compound 2-benzyl-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a member of the triazoloquinazoline class of compounds. This class has gained attention due to its diverse biological activities, particularly in cancer therapy and as enzyme inhibitors. This article reviews the biological activity of this specific compound, focusing on its cytotoxicity, mechanism of action, and potential therapeutic applications.

Chemical Structure

The structural formula of the compound can be represented as follows:

C19H24N4O3\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_3

Biological Activity Overview

Research indicates that compounds within the triazoloquinazoline series exhibit significant biological activities, including:

  • Cytotoxicity against various cancer cell lines.
  • Inhibition of topoisomerase II , an enzyme critical for DNA replication and repair.
  • Potential antimicrobial properties .

Cytotoxicity Studies

In a study evaluating the cytotoxic effects of various triazoloquinazolines, the compound displayed notable activity against human cancer cell lines. The following table summarizes the IC50 values for selected derivatives:

CompoundCell LineIC50 (μM)
16HepG26.29
16HCT-1162.44
17HepG27.10
18HCT-1163.50

The compound 16 was identified as the most active derivative in this study . The structure-activity relationship (SAR) analysis indicated that substituents on the triazoloquinazoline core significantly influence cytotoxic potency.

The mechanism by which this compound exerts its cytotoxic effects appears to involve:

  • DNA Intercalation : The compound can insert itself between DNA bases, disrupting normal DNA function and leading to cell death.
  • Topoisomerase II Inhibition : It has been shown to inhibit topoisomerase II activity with an IC50 value of approximately 15.16 μM compared to doxorubicin (8.23 μM) as a reference standard .

Case Study 1: Anticancer Activity

A recent study highlighted the anticancer potential of triazoloquinazolines in a series of in vitro assays. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications.

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory properties of this compound class. The results indicated that certain derivatives could effectively inhibit key enzymes involved in cancer progression and proliferation.

Propiedades

IUPAC Name

2-benzyl-N-cyclohexyl-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O3/c1-2-15-29-24(33)21-14-13-19(23(32)27-20-11-7-4-8-12-20)16-22(21)31-25(29)28-30(26(31)34)17-18-9-5-3-6-10-18/h3,5-6,9-10,13-14,16,20H,2,4,7-8,11-12,15,17H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDFTTLPTLZFAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.